molecular formula C12H9ClN4OS B6082436 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B6082436
M. Wt: 292.74 g/mol
InChI Key: ZHQPYJPOVLZGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of a thiazole ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit a broad range of biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, for example, have been found to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole, a structurally similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole and imidazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of the compound in various solvents could impact its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Construction of the Imidazo[1,2-a]pyridine Moiety: This step involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters.

    Coupling of the Two Moieties: The final step involves coupling the thiazole and imidazo[1,2-a]pyridine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities.

    Imidazo[1,2-a]pyridine Derivatives: Compounds such as imidazo[1,2-a]pyridine-3-carboxamides share structural similarities.

Uniqueness

6-chloro-N~2~-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of thiazole and imidazo[1,2-a]pyridine rings, which imparts distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c1-7-6-19-12(14-7)16-11(18)9-5-17-4-8(13)2-3-10(17)15-9/h2-6H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPYJPOVLZGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.